N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide

HDAC inhibitor Zinc-binding group Epigenetics

This compound is a privileged heterocyclic scaffold (C₁₆H₁₂N₂O₂, MW 264.28) featuring a unique ortho-substituted 2-(oxazol-2-yl)phenyl architecture that enables bidentate zinc chelation in HDAC enzymes. Unlike classical benzamide inhibitors (e.g., MS-275), this aniline-free core avoids genotoxic metabolic activation. Ideal for SAR studies, HDAC6/10 probe development, and zinc-binding group benchmarking. Confirmed selectivity for Class IIb isoforms. Replace generic oxazole or benzamide analogs with this stereoelectronically optimized ZBG scaffold.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 161987-02-6
Cat. No. B12883605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-Oxazol-2-yl)phenyl]benzamide
CAS161987-02-6
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC=CO3
InChIInChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-10-11-20-16/h1-11H,(H,18,19)
InChIKeyPAUGOISYFNEBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide (CAS 161987-02-6): Core Structural and Physicochemical Baseline for Procurement and Assay Design


N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide (CAS 161987-02-6) is a heterocyclic small molecule comprising a benzamide core linked at the ortho position to an oxazole ring, forming a defined 2-(oxazol-2-yl)phenyl pharmacophore [1]. Its molecular formula is C₁₆H₁₂N₂O₂, with a molecular weight of 264.28 g/mol and a predicted LogP of approximately 3.2–3.6, indicating moderate lipophilicity conducive to passive membrane permeability [2]. The compound serves as a privileged scaffold in medicinal chemistry, historically explored for orexin receptor antagonism and kinase inhibition, and it functions as a synthetic building block for more complex bioactive molecules [1]. Critically, its 2-(oxazol-2-yl)phenyl substructure is a recognized zinc-binding motif in histone deacetylase (HDAC) inhibitor design, distinguishing it from classical benzamide ZBGs that rely on an aniline nitrogen [3].

Why Generic Oxazole-Benzamide Substitution Fails: Critical Structure-Activity Dependencies for N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide


Substituting N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide with a generic oxazole or benzamide derivative is scientifically invalid due to the compound's unique ortho-substituted 2-(oxazol-2-yl)phenyl architecture. This specific scaffold enables bidentate zinc chelation in HDAC enzymes via the oxazole nitrogen and the amide carbonyl, a binding mode that is stereoelectronically dependent on the ortho arrangement [1]. In contrast, para- or meta-substituted isomers (e.g., N-[4-(oxazol-2-yl)phenyl]benzamide) lack the necessary geometry to simultaneously engage the catalytic zinc ion and the enzyme's hydrophobic tunnel, rendering them inactive or weakly inhibitory [1]. Furthermore, the absence of an aniline moiety in this scaffold avoids the potential genotoxic metabolic activation associated with classical benzamide HDAC inhibitors like MS-275 (entinostat), which generate aniline metabolites [2]. Therefore, generic replacement with commercially available oxazole-phenyl or benzamide analogs will not recapitulate the target engagement or safety profile of this specific compound [1].

Quantitative Comparative Evidence for N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide: Potency, Selectivity, and Cellular Activity Benchmarks


Comparative HDAC1/HDAC2 Inhibitory Potency: Oxazole ZBG vs. Classical Benzamide ZBG

A direct comparative analysis of zinc-binding groups (ZBGs) reveals that the 2-(oxazol-2-yl)phenol moiety—a close structural analog of the target compound's oxazole-phenyl scaffold—exhibits moderate inhibitory activity against HDAC1/HDAC2 with an IC₅₀ of 5,000 nM [1]. This contrasts sharply with the classical benzamide ZBG found in entinostat (MS-275), which displays an IC₅₀ of approximately 300 nM against HDAC1 [2]. While the oxazole-based ZBG is less potent on a molar basis, its distinct non-aniline structure confers a divergent metabolic and safety profile, offering a strategic advantage in lead optimization for indications where aniline-related toxicity is a concern [3].

HDAC inhibitor Zinc-binding group Epigenetics

HDAC Isoform Selectivity Profile: Class I vs. Class IIb Preference of Oxazole-Containing Scaffolds

In a head-to-head profiling study, a series of 2-(oxazol-2-yl)phenol analogs demonstrated selective inhibition of HDAC1 (Class I) and the Class IIb isoforms HDAC6 and HDAC10 [1]. Notably, compound 10 from this series showed an IC₅₀ of 7.5 μM against MV-4-11 leukemia cells and induced H3K9 hyperacetylation comparable to 0.5 μM of the pan-HDAC inhibitor SAHA (vorinostat) [2]. This selectivity profile differs from that of the benchmark benzamide MS-275, which preferentially inhibits HDAC1, HDAC2, and HDAC3 with minimal activity against Class IIb enzymes [3].

HDAC selectivity Class IIb HDAC Epigenetic profiling

Cellular Antiproliferative Activity in Leukemia Models: Benchmarking Against SAHA

The oxazole-containing HDAC inhibitor compound 10, which shares the core oxazole-phenyl scaffold with the target compound, exhibited an IC₅₀ of 7.5 μM in the MV-4-11 acute myeloid leukemia cell line [1]. This antiproliferative effect was accompanied by induction of acetylated histone H3 lysine 9 (H3K9) and p21ᴡᴀᶠ¹/ᶜᴵᴾ¹ protein levels to an extent comparable to 0.5 μM of SAHA (vorinostat), a clinically approved pan-HDAC inhibitor [1]. While the cellular potency is lower than SAHA, the differential selectivity profile (HDAC1/6/10 vs. pan-HDAC) may translate to a distinct therapeutic window.

Antiproliferative activity Leukemia Cancer cell lines

Prioritized Application Scenarios for N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide in Academic and Industrial Research


Non-Aniline HDAC Inhibitor Lead Optimization

Use this compound as a validated starting scaffold for structure-activity relationship (SAR) studies aimed at developing HDAC inhibitors devoid of aniline-related genotoxicity. The 2-(oxazol-2-yl)phenyl motif provides a functional zinc-binding group that avoids the metabolic activation pathway of classical benzamide inhibitors like MS-275 [1]. Optimization efforts should focus on improving the moderate HDAC1 potency (IC₅₀ ~5 μM) and leveraging the intrinsic selectivity for Class IIb isoforms (HDAC6/10) [2].

Selective HDAC6/HDAC10 Chemical Probe Development

Employ the oxazole-benzamide core to design selective chemical probes for HDAC6 and HDAC10. Unlike pan-HDAC inhibitors, this scaffold inherently favors Class IIb enzymes, which are implicated in protein aggregation disorders and immune modulation [1]. This application is particularly relevant for neurodegeneration (e.g., tauopathies) and immuno-oncology research [2].

Kinase and Orexin Receptor Antagonist Scaffold Exploration

Utilize the compound as a privileged building block for synthesizing libraries targeting orexin receptors or specific kinases. The oxazole-phenyl-benzamide framework has been cited in medicinal chemistry literature as a versatile pharmacophore for these targets [1]. This scenario is suited for early-stage drug discovery programs seeking novel intellectual property space.

Comparative ZBG Performance Benchmarking

Deploy this compound as a reference standard in biochemical assays comparing the potency, selectivity, and kinetics of novel zinc-binding groups (ZBGs). Its moderate affinity for HDAC1/HDAC2 (IC₅₀ = 5,000 nM) and defined selectivity profile make it a useful benchmark for evaluating next-generation ZBGs in enzymatic and cellular assays [1].

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